trans-Benzo(a)pyrene-11,12-dihydrodiol
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Overview
Description
Benzo[a]pyrene-trans-11,12-dihydrodiol is a phenanthrol.
Scientific Research Applications
Degradation and Metabolism
- Bacterial Metabolism : Mycobacterium vanbaalenii PYR-1 can metabolize environmental pollutants like benzo[a]pyrene. This bacterium oxidizes benzo[a]pyrene to various metabolites, including trans-Benzo(a)pyrene-11,12-dihydrodiol, indicating a potential for bioremediation of polycyclic aromatic hydrocarbon (PAH) contaminated environments (Moody et al., 2004).
Genetic and Cellular Effects
DNA Damage and Mutagenesis : this compound is implicated in causing DNA damage and cellular mutations. For example, the K-region dihydrodiol of Benzo[a]pyrene, including trans-11,12-dihydrodiol, can cause morphological cell transformation and DNA damage in mammalian cells (Nesnow et al., 2002).
Role in Apoptosis : trans-Benzo(a)pyrene-7,8-dihydrodiol, a similar compound, has been found to induce apoptosis in human HepG2 cells. This highlights the toxicological impact of such compounds and their metabolites, which could be relevant to the understanding of PAH-induced carcinogenesis (Chen et al., 2003).
Molecular Interactions and Pathways
- Enzymatic Interactions : The interaction of this compound with various enzymes is critical in understanding its role in carcinogenesis. For instance, enzymes like human dihydrodiol dehydrogenase isoforms (AKR1C1-AKR1C4) and aldehyde reductase (AKR1A1) can activate trans-dihydrodiols to reactive o-quinones, suggesting a mechanism for PAH activation in human tissues (Palackal et al., 2001).
Synthesis and Characterization
- Synthetic Approaches : Research into the efficient synthesis of various oxidized metabolites of PAHs, including this compound, is significant for understanding their role in carcinogenesis. This research aids in the development of new methodologies for the study of PAH metabolism and its carcinogenic potential (Harvey et al., 2004).
Properties
CAS No. |
60657-27-4 |
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Molecular Formula |
C20H14O2 |
Molecular Weight |
286.3 g/mol |
IUPAC Name |
(11R,12R)-11,12-dihydrobenzo[a]pyrene-11,12-diol |
InChI |
InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10,19-22H/t19-,20-/m1/s1 |
InChI Key |
SGHZUKBSLLOHPU-WOJBJXKFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2[C@H]([C@@H](C5=CC=C4)O)O |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(C(C5=CC=C4)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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